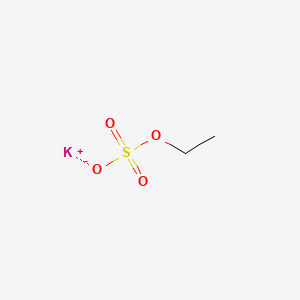![molecular formula C8H4BrN3 B1613794 3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile CAS No. 1000341-71-8](/img/structure/B1613794.png)
3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile
Übersicht
Beschreibung
“3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile” is a chemical compound with the molecular formula C7H5BrN2 . It has a molecular weight of 197.03 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for “3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile” is 1S/C7H5BrN2/c8-6-4-10-7-1-2-9-3-5(6)7/h1-4,10H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile” is a solid compound . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Research has shown the utility of bromo-substituted pyrrolopyridine compounds in the synthesis of heterocyclic compounds, which are of significant interest due to their biological and pharmaceutical properties. For instance, bromo-substituted pyrrole derivatives have been utilized as substrates for creating cyanopyridine derivatives with antimicrobial activity against a variety of bacteria, demonstrating minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL (Bogdanowicz et al., 2013). These findings highlight the potential of such compounds in developing new antimicrobial agents.
Catalytic Reactions and Synthesis
The research also extends to catalytic reactions involving bromopyridine compounds, which are crucial for synthesizing complex organic molecules. For example, palladium-catalyzed cyclization of 3-bromopyridine-4-carbaldehyde with carbon monoxide and carboxylic acids in the presence of a base has been employed to afford 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates, showcasing the compound's versatility in organic synthesis (Cho & Kim, 2008).
Material Science and Electropolymerization
Furthermore, bromo-substituted pyrrole compounds are instrumental in material science, especially in the electropolymerization to form conducting polymers. These polymers exhibit promising applications in electronics and materials science due to their electrical conductivity and stability (Sotzing et al., 1996).
Quantum Chemical Studies
Quantum chemical studies of related pyridylacetonitriles, synthesized by cyanation of bromo methyl pyridines, provide insights into the electronic structure, spectral properties, and non-linear optical (NLO) responses of these molecules. Such studies are fundamental for designing materials with specific optical properties and for understanding the electronic behavior of heterocyclic compounds (Reddy et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-5-4-12-6-1-2-11-7(3-10)8(5)6/h1-2,4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNCCIDMDSHYSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC=C2Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646773 | |
| Record name | 3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile | |
CAS RN |
1000341-71-8 | |
| Record name | 3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















